(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one
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Overview
Description
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[332]decan-10-one is a complex organic compound with a unique structure that combines a quinoline derivative with a diazabicyclo decanone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a diazabicyclo decanone precursor under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents and catalysts such as copper or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols.
Scientific Research Applications
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the diazabicyclo decanone framework can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one is unique due to its combination of a quinoline derivative and a diazabicyclo decanone framework. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-12-5-3-8-16-17(9-13(2)21-18(12)16)20(25)23-10-14-6-4-7-15(11-23)22-19(14)24/h3,5,8-9,14-15H,4,6-7,10-11H2,1-2H3,(H,22,24)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJEJSZRCYVDP-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4CCCC(C3)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]4CCC[C@H](C3)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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